molecular formula C25H23N3O3 B8638198 N-(1-methyl-1H-pyrazol-3-yl)-3,5-bis[(phenylmethyl)oxy]benzamide CAS No. 915771-05-0

N-(1-methyl-1H-pyrazol-3-yl)-3,5-bis[(phenylmethyl)oxy]benzamide

Cat. No. B8638198
Key on ui cas rn: 915771-05-0
M. Wt: 413.5 g/mol
InChI Key: IEWDIDBQJMYJSO-UHFFFAOYSA-N
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Patent
US07943607B2

Procedure details

A suspension of N-(1-methyl-1H-pyrazol-3-yl)-3,5-bis[(phenylmethyl)oxy]benzamide (1.0 g, 2.42 mmol) was dissolved in ethanol (12 mL) and ammonium formate (229 mg, 3.63 mmol) was added in one portion. The reaction was blanketed with argon and 10% Palladium on activated carbon (10 mg) was added. This mixture was heated to 140° C. for 5 minutes in a Smith Creator microwave. The catalyst was filtered off and the volatiles removed in vacuo, the residue was chromatographed on silica, eluting with a gradient of 30-100% ethyl acetate in iso-hexane, to give the title compound as a white solid (378 mg). 1H NMR δ (d6-DMSO): 3.78 (3H, s), 5.13 (2H, s), 6.55-6.57 (2H, m), 6.99 (1H, s), 7.17 (1H, s), 7.34-7.48 (5H, m), 7.60 (1H, d), 9.74 (1H, s), 10.70 (1H, s); m/z 324 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([NH:7][C:8](=[O:31])[C:9]2[CH:14]=[C:13]([O:15]CC3C=CC=CC=3)[CH:12]=[C:11]([O:23][CH2:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)[CH:10]=2)=[N:3]1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[OH:15][C:13]1[CH:14]=[C:9]([CH:10]=[C:11]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:12]=1)[C:8]([NH:7][C:4]1[CH:5]=[CH:6][N:2]([CH3:1])[N:3]=1)=[O:31] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=C(C=C1)NC(C1=CC(=CC(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
229 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica
WASH
Type
WASH
Details
eluting with a gradient of 30-100% ethyl acetate in iso-hexane

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)NC2=NN(C=C2)C)C=C(C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 378 mg
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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